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molecular formula CH5BO2 B568785 Methylboronic Acid-d3 CAS No. 1332481-37-4

Methylboronic Acid-d3

Cat. No. B568785
M. Wt: 62.877
InChI Key: KTMKRRPZPWUYKK-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434724B2

Procedure details

A mixture of bromide 1 (1.0 g, 4.78 mmol), methyl boronic acid (860 mg, 14.3 mmol), Pd(dppf)2Cl2 (194 mg, 0.239 mmol), and K2CO3 (1.32 g, 9.56 mmol) in dioxane (20 mL) was degassed and stirred at 90° C. for 5 h under nitrogen. The reaction mixture was concentrated, and the residue was purified by silica gel chromatography (EtOAc/petroleum ether=1/4) to give the desired product (636 mg, 4.39 mmol, 91.8%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step One
Name
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
194 mg
Type
catalyst
Reaction Step One
Yield
91.8%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.CB(O)O.[C:14]([O-:17])([O-])=[O:15].[K+].[K+].O1[CH2:25][CH2:24]OCC1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:6][C:5]1[C:24]([CH3:25])=[CH:7][CH:8]=[C:9]2[C:4]=1[C:3]([C:14]([OH:17])=[O:15])=[CH:2][NH:1]2 |f:2.3.4,6.7.8.9|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
860 mg
Type
reactant
Smiles
CB(O)O
Name
Quantity
1.32 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
194 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at 90° C. for 5 h under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (EtOAc/petroleum ether=1/4)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=C2C(=CNC2=CC=C1C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.39 mmol
AMOUNT: MASS 636 mg
YIELD: PERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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